molecular formula C20H30Ru B12062201 Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%

Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%

Cat. No.: B12062201
M. Wt: 371.5 g/mol
InChI Key: WODWCWVOVRDLOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentamethylcyclopentadienyl)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for bis(pentamethylcyclopentadienyl)ruthenium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pentamethylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) or ruthenium(IV) species, while substitution reactions can yield various ruthenium complexes with different ligands .

Scientific Research Applications

Bis(pentamethylcyclopentadienyl)ruthenium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to various substrates through its ruthenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(pentamethylcyclopentadienyl)ruthenium(II) is unique due to its high stability and versatility as a catalyst. Its ability to undergo various chemical reactions and form stable complexes with different ligands makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H30Ru

Molecular Weight

371.5 g/mol

InChI

InChI=1S/2C10H15.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;

InChI Key

WODWCWVOVRDLOO-UHFFFAOYSA-N

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Ru]

Origin of Product

United States

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